[(5-Chloropyridin-3-yl)methyl](methyl)amine dihydrochloride
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Overview
Description
(5-Chloropyridin-3-yl)methylamine dihydrochloride is a chemical compound with the molecular formula C7H10Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyridin-3-yl)methylamine dihydrochloride typically involves the reaction of 5-chloropyridine-3-carbaldehyde with methylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to form the intermediate (5-Chloropyridin-3-yl)methylamine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of (5-Chloropyridin-3-yl)methylamine dihydrochloride follows similar synthetic routes but often involves optimization of reaction conditions to enhance yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Chloropyridin-3-yl)methylamine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by other nucleophiles.
Oxidation Reactions: The methylamine group can be oxidized to form corresponding imines or amides.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Products include various substituted pyridines.
Oxidation: Products include imines and amides.
Reduction: Products include piperidine derivatives.
Scientific Research Applications
(5-Chloropyridin-3-yl)methylamine dihydrochloride is used in a variety of scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Chloropyridin-3-yl)methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
(5-Chloropyridin-3-yl)methylamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of specialized molecules and in various research applications.
Properties
IUPAC Name |
1-(5-chloropyridin-3-yl)-N-methylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.2ClH/c1-9-3-6-2-7(8)5-10-4-6;;/h2,4-5,9H,3H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWHCECXFSOKSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CN=C1)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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